2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol
Description
Chemical Identity and Nomenclature
2-(5-Amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole-derived heterocyclic compound characterized by a 5-membered aromatic ring containing two adjacent nitrogen atoms, an iodine substituent at the 4-position, and an ethanol moiety at the 1-position. Its systematic IUPAC name reflects this structural arrangement, while alternative designations include the CAS registry number 1512571-32-2 and molecular formula C₅H₈IN₃O.
Key Chemical Identifiers:
| Property | Value |
|---|---|
| Molecular Weight | 253.04 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | OCCN1N=C(C(I)=C1)N |
| InChI Key | GLOXNXGAZZMNLP-UHFFFAOYSA-N |
The iodine atom introduces significant steric and electronic effects, while the hydroxyl and amino groups enable hydrogen bonding and nucleophilic reactivity.
Historical Context in Pyrazole Chemistry
Pyrazole chemistry originated in 1883 with Ludwig Knorr's synthesis of antipyrine. The discovery of natural pyrazoles like 1-pyrazolyl-alanine in 1959 expanded interest in functionalized derivatives. This compound represents a modern advancement in halogenated pyrazole synthesis, first reported in the early 21st century as part of efforts to develop iodinated heterocycles for cross-coupling reactions.
Key milestones:
Significance in Heterocyclic Compound Research
This compound exemplifies three critical trends in heterocyclic chemistry:
Halogenated Building Blocks : The C-I bond enables Suzuki-Miyaura and Ullmann-type couplings, making it valuable for constructing complex architectures. A 2020 study demonstrated 85% yield in palladium-catalyzed arylations using this substrate.
Multifunctional Coordination : The amino and hydroxyl groups allow chelation to transition metals. Table 1 shows coordination modes observed in Cu(II) complexes:
| Coordination Site | Bond Length (Å) | Application |
|---|---|---|
| Pyrazole N1 | 1.98 | Catalytic oxidation |
| Amino N2 | 2.05 | Bioinorganic mimics |
| Hydroxyl O | 2.11 | Supramolecular assembly |
- Pharmaceutical Relevance : While excluded from safety discussions, its structural analogs show COX-2 inhibition (IC₅₀ = 0.8 μM) and antimicrobial activity (MIC = 8 μg/mL against S. aureus).
The compound's synthetic versatility is evidenced by its role in preparing fungicidal carboxamides through piperidine coupling. Recent work highlights its potential as a precursor to kinase inhibitors targeting oncogenic pathways.
Properties
IUPAC Name |
2-(5-amino-4-iodopyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOXNXGAZZMNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)N)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-iodo-3-nitroacetophenone with hydrazine hydrate to form the pyrazole ring, followed by reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study found that derivatives similar to this compound demonstrated promising activity against these pathogens, suggesting potential for development into therapeutic agents .
Antioxidant Properties
The antioxidant activity of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole ring have shown efficacy in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. In particular, the compound's structure allows it to interact effectively with radical species, enhancing its potential as an antioxidant agent .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of pyrazole derivatives, including 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol. The synthesized compounds underwent biological evaluation for their antimicrobial and antioxidant activities. The results demonstrated that the compound exhibited significant inhibition against specific bacterial strains and showed a strong capacity for radical scavenging .
| Compound | Antimicrobial Activity (Zone of Inhibition) | Antioxidant Activity (DPPH Scavenging %) |
|---|---|---|
| Compound A | 15 mm (E. coli) | 75% |
| Compound B | 18 mm (S. aureus) | 82% |
| This compound | 16 mm (E. coli) | 78% |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to evaluate the binding affinity of this compound with various biological targets. The results indicated strong interactions with enzymes involved in bacterial resistance mechanisms, suggesting its potential as a lead compound for developing new antibiotics .
Catalytic Properties
The compound has also been explored for its catalytic properties in organic synthesis. Its ability to facilitate reactions involving carbon-nitrogen bond formation makes it a valuable tool in synthetic organic chemistry. Research indicates that pyrazole derivatives can act as effective catalysts in various reactions due to their unique electronic properties .
Mechanism of Action
The mechanism of action of 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-(4-iodo-1H-pyrazol-1-yl)ethan-1-ol: Lacks the amino group, which may reduce its ability to form hydrogen bonds.
2-(5-amino-4-chloro-1H-pyrazol-1-yl)ethan-1-ol: Substituted with chlorine instead of iodine, which may alter its chemical properties.
Uniqueness
The presence of both an amino group and an iodine atom in 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol makes it unique compared to similar compounds.
Biological Activity
2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol, a heterocyclic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, featuring both an amino group and an iodine atom, suggests significant interactions with biological macromolecules, which can modulate various biological processes.
The molecular formula of this compound is , with a molecular weight of 253.04 g/mol. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which are critical for its biological activity.
The biological activity of this compound is largely attributed to:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors.
- Halogen Bonding : The iodine atom enhances the compound's reactivity and interaction with biological targets.
These interactions can influence enzyme activity and receptor binding, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0098 - 0.039 mg/mL |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of pyrazole compounds can affect cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have been noted for their ability to target lipid droplet metabolism in cancer cells, indicating a potential role in cancer therapy .
Case Studies
A notable study evaluated the antibacterial and antifungal activities of various pyrazole derivatives, including those with substitutions similar to this compound. The results highlighted that halogenated pyrazoles exhibited enhanced bioactivity compared to their non-halogenated counterparts .
In another research effort focused on the synthesis of pyrazolo[1,5-a]pyrimidines, compounds were identified that displayed promising photophysical properties alongside biological activities, further supporting the versatility of pyrazole derivatives in medicinal chemistry .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol?
Methodological Answer:
A common approach involves cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. For example:
- Step 1: React a substituted pyrazole precursor (e.g., 5-amino-4-iodo-1H-pyrazole) with ethanolamine derivatives under reflux in ethanol.
- Step 2: Use hydrazine hydrate and KOH as catalysts, with reaction progress monitored by TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) .
- Step 3: Acidify the mixture post-reaction (e.g., HCl) to precipitate the product, followed by recrystallization from ethanol.
Key Data: Typical yields range from 60–75% for analogous pyrazole derivatives, with melting points between 160–180°C .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging the program’s ability to handle heavy atoms (e.g., iodine) and hydrogen-bonding networks .
- Spectral Analysis:
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (pyrazole derivatives are potential irritants) .
- Ventilation: Conduct reactions in a fume hood due to volatile solvents (e.g., ethanol).
- Storage: Keep in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light .
Advanced: How can contradictions in spectral or crystallographic data be resolved?
Methodological Answer:
- Cross-Validation: Compare SCXRD data with computational models (e.g., DFT-optimized geometries) to verify bond lengths/angles. For iodine-containing compounds, ensure proper treatment of dispersion effects in calculations.
- High-Resolution Mass Spectrometry (HRMS): Resolve ambiguities in molecular ion peaks (e.g., isotopic patterns for iodine).
- Dynamic NMR: Use variable-temperature experiments to detect tautomerism or conformational flexibility in the pyrazole ring .
Advanced: How to optimize reaction conditions for improved yield and purity?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalyst Optimization: Replace KOH with milder bases (e.g., NaHCO3) to reduce side reactions.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 5 hours to 30 minutes) while maintaining yields >70% .
Example Data:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, reflux | 65 | 92% |
| DMF, microwave | 78 | 95% |
Advanced: What strategies are used to evaluate biological activity in pyrazole derivatives?
Methodological Answer:
- In Vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus). Prepare solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Structure-Activity Relationship (SAR): Modify the ethanol moiety (e.g., esterification) to assess hydrophobicity effects on membrane permeability.
- Molecular Docking: Use PyMOL or AutoDock to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Advanced: How to address low crystallinity in X-ray diffraction samples?
Methodological Answer:
- Crystallization Trials: Screen solvent mixtures (e.g., ethanol/water, DCM/hexane) using vapor diffusion.
- Additive Screening: Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation.
- Twinned Data Refinement: Use SHELXL’s TWIN commands to model overlapping crystallites .
Advanced: What computational methods validate electronic properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
